molecular formula C6H12ClF2N B12291447 (3S)-3-(difluoromethyl)piperidine;hydrochloride

(3S)-3-(difluoromethyl)piperidine;hydrochloride

Katalognummer: B12291447
Molekulargewicht: 171.61 g/mol
InChI-Schlüssel: DCSDOLONHQYNBB-JEDNCBNOSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(3S)-3-(difluoromethyl)piperidine;hydrochloride is a chemical compound that belongs to the class of piperidines. Piperidines are a group of heterocyclic organic compounds that contain a six-membered ring with one nitrogen atom. The presence of the difluoromethyl group and the hydrochloride salt form may impart unique chemical and physical properties to this compound.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3-(difluoromethyl)piperidine;hydrochloride typically involves the introduction of the difluoromethyl group into the piperidine ring. This can be achieved through various synthetic routes, such as:

    Nucleophilic Substitution: Starting from a suitable piperidine derivative, the difluoromethyl group can be introduced using reagents like difluoromethyl halides under basic conditions.

    Reductive Amination: A precursor aldehyde or ketone can be reacted with a difluoromethylamine source in the presence of a reducing agent to form the desired compound.

Industrial Production Methods

Industrial production methods may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and safety. Catalysts and continuous flow reactors might be employed to enhance reaction efficiency and yield.

Analyse Chemischer Reaktionen

Types of Reactions

(3S)-3-(difluoromethyl)piperidine;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the removal of the difluoromethyl group or reduction of other functional groups present.

    Substitution: The difluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions may produce various substituted piperidine derivatives.

Wissenschaftliche Forschungsanwendungen

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential ligand for studying receptor interactions.

    Medicine: As a precursor for the development of pharmaceutical compounds.

    Industry: As an intermediate in the production of agrochemicals or other industrial chemicals.

Wirkmechanismus

The mechanism of action of (3S)-3-(difluoromethyl)piperidine;hydrochloride would depend on its specific interactions with molecular targets. It may act by binding to specific receptors or enzymes, modulating their activity. The difluoromethyl group could influence the compound’s binding affinity and selectivity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (3S)-3-(trifluoromethyl)piperidine: Similar structure with a trifluoromethyl group instead of a difluoromethyl group.

    (3S)-3-(methyl)piperidine: Similar structure with a methyl group instead of a difluoromethyl group.

Uniqueness

The presence of the difluoromethyl group in (3S)-3-(difluoromethyl)piperidine;hydrochloride may impart unique properties, such as increased lipophilicity, metabolic stability, and specific interactions with biological targets, distinguishing it from similar compounds.

Eigenschaften

Molekularformel

C6H12ClF2N

Molekulargewicht

171.61 g/mol

IUPAC-Name

(3S)-3-(difluoromethyl)piperidine;hydrochloride

InChI

InChI=1S/C6H11F2N.ClH/c7-6(8)5-2-1-3-9-4-5;/h5-6,9H,1-4H2;1H/t5-;/m0./s1

InChI-Schlüssel

DCSDOLONHQYNBB-JEDNCBNOSA-N

Isomerische SMILES

C1C[C@@H](CNC1)C(F)F.Cl

Kanonische SMILES

C1CC(CNC1)C(F)F.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.